prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
Description
Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Properties
Molecular Formula |
C25H17ClN2O5S |
|---|---|
Molecular Weight |
492.9 g/mol |
IUPAC Name |
prop-2-enyl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C25H17ClN2O5S/c1-3-11-32-24(31)22-13(2)27-25(34-22)28-19(14-7-6-8-15(26)12-14)18-20(29)16-9-4-5-10-17(16)33-21(18)23(28)30/h3-10,12,19H,1,11H2,2H3 |
InChI Key |
FLRWUYFGVIXXHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)Cl)C(=O)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactionsKey reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Share structural similarities and exhibit diverse biological activities.
Chalcone Derivatives: Known for their antimicrobial and anticancer properties.
Thiazole Compounds: Widely studied for their pharmacological potential.
Uniqueness
Prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate stands out due to its complex structure, which combines multiple functional groups in a single molecule. This complexity provides a unique platform for exploring new chemical reactions and biological activities, making it a valuable compound for scientific research .
Biological Activity
The compound prop-2-en-1-yl 2-[1-(3-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate represents a complex organic molecule with potential biological activities. This article reviews its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure
The compound consists of several functional groups including a thiazole ring and a chromeno-pyrrole moiety, which may contribute to its biological properties. The molecular structure can be depicted as follows:
Antioxidant Properties
Recent studies indicate that derivatives of chromeno[2,3-c]pyrrole exhibit significant antioxidant activity. This is crucial for mitigating oxidative stress in biological systems. For example, a related compound demonstrated the ability to scavenge free radicals effectively, suggesting that similar derivatives may possess comparable activities .
Antimicrobial Activity
The thiazole and chromene moieties are known to enhance antimicrobial properties. Research has shown that compounds containing these structures can inhibit the growth of various bacterial strains. For instance, compounds with thiazole rings have been documented to exhibit antibacterial effects against Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. Specifically, it may act as an inhibitor of certain proteases, which are critical in various biological processes including viral replication. This aligns with findings where chromeno-pyrrole derivatives were shown to inhibit the main protease (Mpro) of SARS-CoV-2 .
Case Studies
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antioxidant Mechanism : The presence of hydroxyl groups in the chromene structure likely contributes to its ability to donate electrons and neutralize free radicals.
- Antimicrobial Mechanism : The thiazole ring may interact with microbial cell membranes or specific metabolic pathways, disrupting cellular functions.
- Enzyme Inhibition Mechanism : The structural conformation allows for effective binding to active sites on target enzymes, blocking their catalytic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
